molecular formula C24H26O8 B2711491 (Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-11-0

(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2711491
CAS RN: 620548-11-0
M. Wt: 442.464
InChI Key: PIJYCBBQJHTRSN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a chemical compound with the molecular formula C20H17O8 . It contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The exact molecular structure of “(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is not provided in the resources I have accessed.

Mechanism of Action

Target of Action

The compound “(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is known to have a trimethoxyphenyl (TMP) group which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The mode of action of “(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” involves its interaction with these targets, leading to their inhibition. This inhibition can result in the disruption of cellular processes, such as cell division, protein folding, and redox homeostasis, which are crucial for the survival and proliferation of cancer cells .

Biochemical Pathways

The compound “(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, which are essential for cell division. The inhibition of Hsp90 can lead to the degradation of its client proteins, many of which are involved in signal transduction pathways that promote cell survival and proliferation .

Pharmacokinetics

They could also affect its metabolic stability and excretion .

Result of Action

The action of “(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” at the molecular and cellular levels results in the disruption of critical cellular processes, leading to cell death. This is particularly relevant in the context of cancer cells, where the compound’s action can lead to the inhibition of cell proliferation and the induction of apoptosis .

Action Environment

The action of “(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, the presence of certain enzymes in the cell can affect the compound’s metabolic stability, potentially leading to its activation or inactivation .

properties

IUPAC Name

tert-butyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8/c1-24(2,3)32-20(25)13-30-15-8-9-16-18(12-15)31-19(21(16)26)11-14-7-10-17(27-4)23(29-6)22(14)28-5/h7-12H,13H2,1-6H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJYCBBQJHTRSN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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